molecular formula C15H9ClO2 B190342 6-Chloroflavone CAS No. 10420-73-2

6-Chloroflavone

Cat. No. B190342
CAS RN: 10420-73-2
M. Wt: 256.68 g/mol
InChI Key: IFNDLWHUYFSXBK-UHFFFAOYSA-N
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Description

6-Chloroflavone is a synthetic flavonoid compound that has been studied for its potential medicinal and biochemical applications. It is a small molecule with a molecular weight of 266.7 g/mol and a melting point of 184-186°C. 6-Chloroflavone has a chemical structure consisting of two benzene rings connected by a single oxygen atom. It has a yellowish-brown color and is soluble in ethanol, methanol and chloroform.

Scientific research applications

  • Spectral Properties and Structural Conformations: Erdoğdu et al. (2010) conducted a study on the NIR-FT Raman and FT-IR spectra of 6-chloroflavone. They used density functional theory simulations to analyze the vibrational wavenumber and molecular orbital energies of 6-chloroflavone, finding that carbonyl stretching vibrations were influenced by conjugation and hydrogen bonding (Erdoğdu, Unsalan, Sajan, & Gulluoglu, 2010).

  • Antibacterial and Antifungal Evaluation: Rahim et al. (2018) tested 6-chloroflavone for its antibacterial and antifungal activities against various human pathogenic bacteria and fungi. They found that some chloroflavones, including 6-chloroflavone, exhibited significant activity compared to standard drugs (Rahim, Bhuiyan, Matin, & Alam, 2018).

  • Effects on Hepatic Microsomal Monooxygenases: Yamamoto and Kato (1992) studied the inductive effects of 10 synthetic chloroflavone isomers on hepatic microsomal monooxygenases in rats. They discovered that most chloroflavone congeners increased the content of cytochrome P-450 in microsomes, suggesting their role as inducers of hepatic microsomal monooxygenases (Yamamoto & Kato, 1992).

  • Influence on Other Substance's Metabolism: Coombs (1982) conducted comparative in vitro metabolic experiments with 7,8-benzoflavone using microsomes from rats treated with known inducers of hepatic cytochrome P450 mixed function oxidases. The study provided insights into the metabolism of 7,8-benzoflavone, a structurally similar compound to 6-chloroflavone (Coombs, 1982).

properties

IUPAC Name

6-chloro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDLWHUYFSXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289783
Record name 6-chloroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroflavone

CAS RN

10420-73-2
Record name 10420-73-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloroflavone
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Record name 6-Chloroflavone
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Record name 6-Chloroflavone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
L Ren, WM Chan, F Wang, Z Xu, C Zhao… - European journal of …, 2011 - Elsevier
… In contrast, 2′-hydroxyflavone, 6-fluoroflavone or 6-chloroflavone did not result in any significant changes in these two open-arm parameters compared to control (Fig. 4A). However, co…
Number of citations: 9 www.sciencedirect.com
S Thinagar, D Velmurugan… - … Section C: Crystal …, 2003 - scripts.iucr.org
The title compound 3,3′-[o-phenylenebis(methyleneoxy)]bis(6-chloroflavone), C38H24Cl2O6, (I), crystallizes in the monoclinic space group C2/c, with the molecules lying across …
Number of citations: 7 scripts.iucr.org
Y Erdogdu, O Unsalan, D Sajan… - Spectrochimica Acta Part A …, 2010 - Elsevier
… HOMO and LUMO for 6-chloroflavone molecule calculated at the … at various conformations of 6-chloroflavone molecule were at −… The LUMO energies of 6-chloroflavone molecule were …
Number of citations: 37 www.sciencedirect.com
M Cárdenas, M Marder, VC Blank, LP Roguin - Bioorganic & medicinal …, 2006 - Elsevier
… Besides, the introduction of fluorine atom in carbon 2′ (compounds 30, 31) changed their selective action toward other cell lines, being 2′-fluoro-6-chloroflavone (30) and 2′-fluoro-6-…
Number of citations: 329 www.sciencedirect.com
ME Pérez, DM Ruiz, JC Autino, MN Blanco… - Journal of Porous …, 2013 - Springer
… Initially, we optimize the reaction condition to obtain 6-chloroflavone by direct reaction of the … In all cases the product (6-chloroflavone) was obtained with high selectivity. Conversions up …
Number of citations: 13 link.springer.com
M Perz, A Krawczyk-Łebek, M Dymarska… - International Journal of …, 2023 - mdpi.com
… farinosa KCH J2.6 effectively biotransformed only 8-bromo-6-chloroflavone into 8-bromo-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside. B. bassiana KCH J1.5 was able to …
Number of citations: 6 www.mdpi.com
Y Hou, S Higashiya, T Fuchigami - Synlett, 1998 - thieme-connect.com
… Abstract: Anodic fluorination of flavone and 6-chloroflavone was carried out using Et3N•3HF and Et4NF•4HF as supporting electrolytes. The former supporting electrolyte provided 3-…
Number of citations: 16 www.thieme-connect.com
L Ren - 2011 - repository.ust.hk
A flavonoid, 6-hydroxyflavone, was previously reported to bind to the benzodiazepine (BZ) site on GABA A receptors with moderate binding affinity. In the present study, we showed that …
Number of citations: 1 repository.ust.hk
RM Dannenfelser, Y Surakitbanharn… - PDA Journal of …, 1996 - journal.pda.org
… Flavopiridol [5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6′-chloroflavone hydrochloride] is a flavonoid with weak electrolyte properties and an intrinsic aqueous solubility of 0.024 …
Number of citations: 16 journal.pda.org
MK Gurjar - 1978 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE OXYGENE COMPOSE BICYCLIQUE REACTION CHIMIQUE COMPOSE BENZENIQUE ENOL ETHER HYDROXYACIDE PHENOLS FLAVONE (CHLORO-…
Number of citations: 2 pascal-francis.inist.fr

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